
2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-diméthyl-
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is a chemical compound belonging to the benzopyran family. It is a heterocyclic compound, which is a type of organic compound that contains a ring of atoms composed of at least three different elements. This compound has a wide range of applications in the fields of medicine, agriculture, and research. It has been studied extensively for its potential to act as a therapeutic agent and as a tool in scientific research.
Applications De Recherche Scientifique
J’ai effectué des recherches pour trouver des applications scientifiques spécifiques de la 6-Bromo-4,4-diméthylchroman-2-one, mais les informations disponibles sont limitées. Voici une analyse générale basée sur les résultats de recherche actuels :
Méthodologie de synthèse
Une application notable de ce composé se trouve dans le domaine de la chimie organique de synthèse. Il a été rapporté qu’une méthode de synthèse monotope à partir du bromobenzène impliquant la chlorosulfonation, la réduction, l’éthérification et la cyclisation a été optimisée. Cette méthode est importante car elle utilise des sous-produits des deux premières étapes comme catalyseur dans la troisième étape, ce qui en fait une approche à faible consommation et à faible pollution .
Conformité réglementaire
Une autre application se trouve dans la conformité réglementaire pour les produits pharmaceutiques. Le composé peut être utilisé pour le développement de méthodes analytiques, la validation des méthodes (AMV) et les applications de contrôle qualité (CQ) pour les demandes de nouvelles médicaments abrégées (ANDA) ou pendant la production commerciale .
Mécanisme D'action
Propriétés
IUPAC Name |
6-bromo-4,4-dimethyl-3H-chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGAKQYQYQIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626570 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164012-31-1 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)
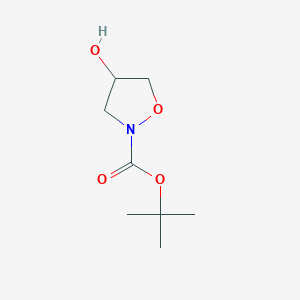



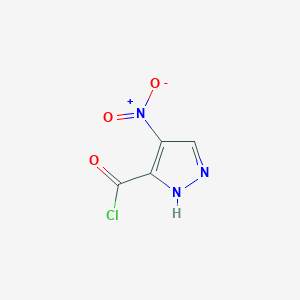
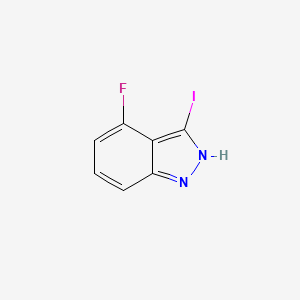
![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)
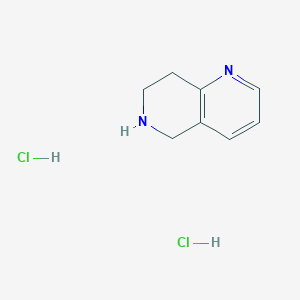
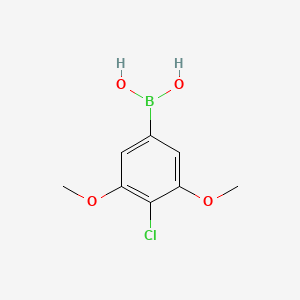
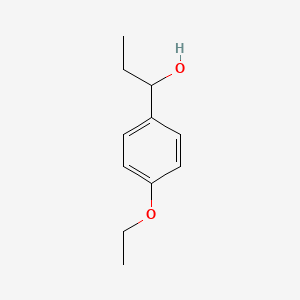
![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)
